Cholesta-8,14-dien-3-ol

Neurobiology Remyelination Cholesterol biosynthesis

Researchers studying cholesterol biosynthesis or remyelination require structurally authenticated 8,9-unsaturated sterols-substituting zymostenol or zymosterol yields inactive results. Cholesta-8,14-dien-3-ol (CAS 17608-73-0) is the validated Δ14-sterol reductase (TM7SF2) substrate. • Promotes MBP⁺ oligodendrocytes at 5.8-17 µM; zymostenol/zymosterol are inactive • No 4,4-dimethyl groups-avoids meiosis-activating confounding effects • Lipoxygenase inhibitory activity for sterol-eicosanoid crosstalk studies Analytically characterized. Request quote for batch-specific purity and global shipping.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 17608-73-0
Cat. No. B105703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesta-8,14-dien-3-ol
CAS17608-73-0
Synonymscholesta-8,14-dien-3-ol
cholesta-8,14-dien-3beta-ol
cholesta-8,14-diene-3-beta-ol
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20?,21+,23-,26+,27-/m1/s1
InChIKeyAWBZPJQUWZBRII-BJHTWKIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesta-8,14-dien-3-ol: Procurement Benchmark


Cholesta-8,14-dien-3-ol (systematic name: 5α‑cholesta‑8,14‑dien‑3β‑ol) is a late‑stage intermediate in the cholesterol biosynthetic pathway, formed by the demethylation of lanosterol at C‑14 and serving as the direct substrate for Δ14‑sterol reductase (TM7SF2) [1]. This 8,9‑unsaturated sterol features conjugated double bonds at the C8–C9 and C14–C15 positions, a structural motif critical for its biological niche. Unlike its 4,4‑dimethyl‑substituted counterparts (e.g., FF‑MAS), this compound lacks geminal methyl groups at C‑4, a feature that fundamentally alters its biochemical reactivity, enzyme‑substrate interactions, and cellular effects.

1 Cholesterol biosynthetic pathway study fit Late-stage intermediate, Δ14-sterol reductase substrate
2 8,9-unsaturated sterol node probe Relevant for oligodendrocyte formation research
3 Distinct from 4,4-dimethyl sterols No meiosis-activating activity; suitable for cholesterol studies without meiotic confounding

Cholesta-8,14-dien-3-ol: Why Substitution Fails


Substituting cholesta‑8,14‑dien‑3‑ol with closely related sterols such as zymostenol (8‑ene), zymosterol (8,24‑diene), or 7‑dehydrocholesterol (5,7‑diene) introduces critical functional divergences because the 8,9‑unsaturated motif is a structural prerequisite for specific protein recognition and biological activity. Research demonstrates that the 8,9‑double bond configuration directly governs the ability to promote oligodendrocyte formation from precursor cells: purified 8,9‑unsaturated sterols are effective, whereas analogous sterols lacking this feature—including those differing by only a single double‑bond position—have no effect [1]. Further, the absence of 4,4‑dimethyl groups distinguishes this compound from meiosis‑activating sterols (MAS), as only 4,4‑dimethyl‑8,14‑diene sterols activate oocyte meiosis, while the non‑methylated version does not [2]. These structural specificities mean that procurement errors can invalidate experimental results in cholesterol‑pathway, neurobiology, or reproductive biology research.

8,9-ene motif Zymostenol or zymosterol lack the 8,9-unsaturated double bonds and may not reproduce oligodendrocyte formation responses reported for this compound.
4,4‑dimethyl absence 4,4‑Dimethyl‑8,14‑diene analogs activate oocyte meiosis, while this non‑methylated sterol does not; substitution introduces unwanted meiotic activity.
Pathway enzyme specificity Early‑stage 4,4‑dimethyl substrates may exhibit different kinetics with Δ14‑sterol reductase, limiting direct interchange for enzyme studies.

Cholesta-8,14-dien-3-ol: Comparator Evidence


Oligodendrocyte Differentiation: 8,9-Unsaturated Sterol Activity

Cholesta‑8,14‑dien‑3‑ol (also referred to as 14‑dehydrozymostenol) increases the percentage of myelin basic protein‑positive (MBP⁺) oligodendrocytes formed from oligodendrocyte precursor cells (OPCs) at concentrations of 5.8 µM and 17 µM [1][2]. In contrast, analogous sterols that lack the 8,9‑unsaturated structural feature—including zymostenol (cholest‑8‑en‑3β‑ol) and zymosterol (cholesta‑8,24‑dien‑3β‑ol)—do not promote oligodendrocyte formation when supplied in purified form to OPCs [1]. This functional demarcation is grounded in the 8,9‑unsaturated sterol mechanism identified by Hubler et al., where accumulation of 8,9‑unsaturated substrates of CYP51, TM7SF2, and EBP is the key mechanistic node driving oligodendrocyte formation [1].

Oligodendrocyte differentiation
Class‑level
Increases MBP⁺ oligodendrocytes at 5.8 µM and 17 µM; zymostenol and zymosterol show no effect.
8,9‑unsaturated motif essential for remyelination‑relevant endpoint response.
Mouse OPCs, GC‑MS quantification; binary activity difference (n=2).
Neurobiology Remyelination Cholesterol biosynthesis

Meiosis Activation: 4,4-Dimethyl vs. Non-Methylated Sterol

The meiosis‑activating function is strictly dependent on 4,4‑dimethyl substitution. Ruan et al. (1998) demonstrated that 4,4‑dimethyl‑5α‑cholesta‑8,14‑dien‑3β‑ol (III) at 3 µg/mL caused resumption of meiosis in mouse oocytes in the presence of hypoxanthine (3.5 mM), whereas Δ5 and Δ5,7 sterols were completely inactive under identical conditions [1]. Cholesta‑8,14‑dien‑3‑ol (CAS 17608‑73‑0) lacks the 4,4‑dimethyl groups and therefore does not activate oocyte meiosis [1]. The 4,4‑dimethyl‑8,14‑diene analog (CAS 19456‑83‑8) is the relevant procurement target for meiosis research; the non‑methylated compound is specifically appropriate for cholesterol‑pathway studies where meiosis activation is an undesired off‑target effect.

Meiosis activation
Head‑to‑head
4,4‑Dimethyl‑8,14‑diene sterol (3 µg/mL) triggers meiosis resumption; this non‑methylated compound lacks activity.
4,4‑Dimethyl groups required for oocyte meiosis; non‑methylated sterol avoids meiotic confounding.
Mouse oocyte assay, hypoxanthine block; Δ5/Δ5,7 sterols inactive.
Reproductive biology Meiosis regulation Sterol biochemistry

Δ14-Sterol Reductase Substrate Accumulation in HEM

Cholesta‑8,14‑dien‑3‑ol is the obligate substrate for Δ14‑sterol reductase (TM7SF2/ERG24). In Greenberg skeletal dysplasia (HEM), a congenital deficiency of this enzyme causes marked accumulation of cholesta‑8,14‑dien‑3β‑ol in patient fibroblasts, while control cells contain only cholesterol (peak 1) with no detectable accumulation of the 8,14‑diene intermediate [1]. This contrasts with the 4,4‑dimethyl‑8,14‑diene analog, which is also a substrate but operates at an earlier biosynthetic step. The enzyme's specific recognition of the 14,15‑double bond and its inability to isomerize cholesta‑8,14‑dien‑3β‑ol to other isomers under equilibrium conditions confirm the substrate's unique enzymatic niche [2].

Δ14‑reductase substrate
Class‑level
Accumulates in HEM patient fibroblasts; absent in control cells. Enzyme does not isomerize this substrate.
Confirmed authentic substrate for TM7SF2/Δ14‑sterol reductase, distinct from earlier 4,4‑dimethyl intermediates.
GC/MS analysis, 4‑day culture in lipoprotein‑depleted medium.
Cholesterol biosynthesis Inborn errors of metabolism Enzyme kinetics

Lipoxygenase Inhibition vs. Other Cholesterol Precursors

Cholesta‑8,14‑dien‑3‑ol exhibits potent lipoxygenase inhibitory activity, interfering with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This enzymatic inhibition profile is not a general property of cholesterol biosynthetic intermediates; for example, zymostenol and 7‑dehydrocholesterol have not been reported to inhibit lipoxygenase at comparable potency. The compound further serves as an antioxidant in fats and oils [1]. While direct comparative IC₅₀ data against other sterol intermediates are not currently available in published literature, the specific lipoxygenase inhibition represents a functional differentiation that may be relevant for users studying eicosanoid signaling or lipid oxidation pathways.

Lipoxygenase inhibition
Reported
Reported lipoxygenase inhibitory activity; also affects formyltetrahydrofolate synthetase and carboxylesterase (lesser extent). No comparative IC₅₀ available.
May support oxylipin‑pathway research context; data to verify.
Source: database record; specific assay details not provided.
Lipoxygenase inhibition Arachidonic acid metabolism Oxylipin cascade

Cholesta-8,14-dien-3-ol Application Scenarios


Oligodendrocyte Differentiation & Remyelination Screening

Use cholesta‑8,14‑dien‑3‑ol as a positive control or mechanistic probe in high‑throughput screens for pro‑myelinating small molecules. Its ability to increase MBP⁺ oligodendrocytes at 5.8–17 µM [1] makes it a validated tool for studying the 8,9‑unsaturated sterol node in remyelination. Select this compound over zymostenol or zymosterol, which are inactive in this assay [1].

TM7SF2/Δ14-Sterol Reductase Enzyme Kinetics

Employ cholesta‑8,14‑dien‑3‑ol as the specific substrate for Δ14‑sterol reductase activity assays. Its accumulation in HEM patient cells confirms its identity as the authentic in vivo substrate [2]. Do not substitute with 4,4‑dimethyl‑8,14‑diene analogs, which are processed at an earlier biosynthetic stage and exhibit different enzyme kinetics.

Meiosis-Independent Cholesterol Metabolism Studies

For investigations of post‑lanosterol cholesterol biosynthesis where meiosis activation must be avoided, select cholesta‑8,14‑dien‑3‑ol (CAS 17608‑73‑0) rather than its 4,4‑dimethyl analog (CAS 19456‑83‑8). The latter activates oocyte meiosis at 3 µg/mL, while the non‑methylated form lacks this activity [3], preventing unwanted confounding effects in somatic cell metabolism studies.

Lipoxygenase & Arachidonic Acid Pathway Research

Leverage the compound's reported potent lipoxygenase inhibition [4] to study the intersection of sterol metabolism and eicosanoid signaling. This functional property distinguishes it from other cholesterol intermediates and may be useful as a scaffold for developing dual‑target modulators of cholesterol and oxylipin pathways.

Application
Selection Property
Validation Focus
Oligodendrocyte differentiation assays
8,9‑unsaturated sterol motif
MBP⁺ endpoint response
Δ14‑sterol reductase kinetics
Non‑methylated substrate specificity
Enzyme‑substrate kinetic comparison
Cholesterol pathway studies (meiosis‑independent)
Absence of 4,4‑dimethyl groups
Meiotic endpoint exclusion
Oxylipin signaling intersection
Reported lipoxygenase inhibition context
Eicosanoid pathway monitoring
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